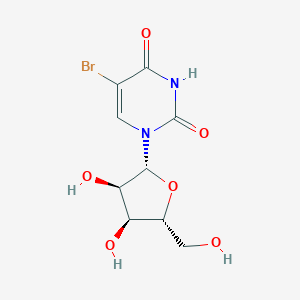
2,6-ジメチルニコチン酸メチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-nicotinic acid methyl ester is an organic compound belonging to the class of esters. It is derived from nicotinic acid, also known as niacin, which is a form of vitamin B3. This compound is characterized by the presence of two methyl groups attached to the 2nd and 6th positions of the nicotinic acid ring, and a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
2,6-Dimethyl-nicotinic acid methyl ester is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
Target of Action
The primary target of 2,6-Dimethyl-nicotinic acid methyl ester, also known as Methyl nicotinate, is thought to be peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . The compound acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Mode of Action
Methyl nicotinate interacts with its targets by inducing vasodilation . This vasodilation is thought to involve the release of prostaglandin D2 . The compound undergoes ester hydrolysis to form nicotinic acid and methanol . The hydrolysis is thought to be mediated by nonspecific α-naphthylacetate-esterase at the dermis layer of the skin .
Biochemical Pathways
It is known that the compound’s vasodilatory effect is associated with the production of prostaglandin d2 .
Pharmacokinetics
It is known that the compound can penetrate the skin transdermally .
Result of Action
The primary result of the action of 2,6-Dimethyl-nicotinic acid methyl ester is the relief of aches and pains in muscles, tendons, and joints . This is achieved through the compound’s vasodilatory effect, which enhances local blood flow at the site of application .
Action Environment
It is known that the compound is used topically, suggesting that its action and efficacy may be influenced by factors such as skin condition and temperature .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-nicotinic acid methyl ester typically involves the esterification of 2,6-Dimethyl-nicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2,6-Dimethyl-nicotinic acid+MethanolAcid Catalyst2,6-Dimethyl-nicotinic acid methyl ester+Water
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the process.
化学反応の分析
Types of Reactions: 2,6-Dimethyl-nicotinic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acid groups.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 2,6-Dimethyl-nicotinic acid.
Reduction: 2,6-Dimethyl-nicotinic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
類似化合物との比較
- 2,6-Dimethyl-nicotinic acid ethyl ester
- 2,6-Dichloroisonicotinic acid methyl ester
- 2,6-Dimethyl-nicotinic acid
Comparison: 2,6-Dimethyl-nicotinic acid methyl ester is unique due to its specific ester functional group and the presence of two methyl groups at the 2nd and 6th positions. This structural configuration imparts distinct chemical properties, such as increased lipophilicity and altered reactivity compared to its analogs. For instance, the ethyl ester variant may exhibit different solubility and reactivity profiles, while the dichloro derivative may have enhanced electron-withdrawing effects, influencing its chemical behavior.
特性
IUPAC Name |
methyl 2,6-dimethylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-5-8(7(2)10-6)9(11)12-3/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMDYJLHJDTZOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564551 |
Source


|
| Record name | Methyl 2,6-dimethylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127067-18-9 |
Source


|
| Record name | Methyl 2,6-dimethyl-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127067-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,6-dimethylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














